dibutyl [(2,5-dimethoxyphenyl)(phenylamino)methyl]phosphonate
Description
Dibutyl [(2,5-dimethoxyphenyl)(phenylamino)methyl]phosphonate is an organophosphorus compound characterized by a phosphonate ester backbone with two butyl groups, a 2,5-dimethoxyphenyl aromatic ring, and a phenylamino-methyl substituent. Its synthesis likely follows methods analogous to arylaminomethylene phosphonate derivatives, involving condensation of an aniline derivative (e.g., 2,5-dimethoxyaniline), a trialkyl orthoformate, and dialkyl phosphite under thermal conditions .
Properties
IUPAC Name |
N-[dibutoxyphosphoryl-(2,5-dimethoxyphenyl)methyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34NO5P/c1-5-7-16-28-30(25,29-17-8-6-2)23(24-19-12-10-9-11-13-19)21-18-20(26-3)14-15-22(21)27-4/h9-15,18,23-24H,5-8,16-17H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHRRKFRMDRKNHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOP(=O)(C(C1=C(C=CC(=C1)OC)OC)NC2=CC=CC=C2)OCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34NO5P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibutyl [(2,5-dimethoxyphenyl)(phenylamino)methyl]phosphonate typically involves the reaction of 2,5-dimethoxybenzyl chloride with dibutyl phosphite in the presence of a base, followed by the reaction with aniline. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reactions are carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
dibutyl [(2,5-dimethoxyphenyl)(phenylamino)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding phosphonic acid derivatives.
Reduction: Formation of reduced phosphine derivatives.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
dibutyl [(2,5-dimethoxyphenyl)(phenylamino)methyl]phosphonate is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of dibutyl [(2,5-dimethoxyphenyl)(phenylamino)methyl]phosphonate involves its interaction with molecular targets such as enzymes and receptors. The dibutoxyphosphoryl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Structural Analogues in the Phosphonate/Bisphosphonate Family
Compound A: 3,5-Dibromophenylaminomethylene-bisphosphonic acid (Br₂PAMBPA)
- Structure : Bisphosphonic acid with a 3,5-dibromophenyl group.
- Synthesis : Derived from 3,5-dibromoaniline, triethyl orthoformate, and diethyl phosphite under reflux .
- Key Differences: Backbone: Bisphosphonic acid (two phosphonic acid groups) vs. monophosphonate ester in the target compound. Substituents: Bromine atoms at 3,5-positions vs. methoxy groups at 2,5-positions on the phenyl ring. Applications: Bisphosphonates like Br₂PAMBPA are typically used as bone resorption inhibitors, whereas phosphonate esters may exhibit distinct physicochemical properties (e.g., enhanced lipophilicity) .
2,5-Dimethoxyphenyl-Containing Phenethylamines (NBOMe/NBOH Series)
Compound B : 25I-NBOMe (2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine)
- Structure : Phenethylamine backbone with 2,5-dimethoxy and 4-iodo substitutions on the phenyl ring and an N-benzyl group.
- Key Differences: Core Structure: Phenethylamine vs. phosphonate ester. Bioactivity: 25I-NBOMe is a potent 5-HT₂A receptor agonist with hallucinogenic effects , while the phosphonate’s activity is undefined but likely divergent due to reduced blood-brain barrier permeability.
Compound C: 25H-NBOH (2-({[2-(2,5-Dimethoxyphenyl)ethyl]amino}methyl)phenol)
- Structure: Phenolic derivative with a 2,5-dimethoxyphenethylamine scaffold.
- Key Differences :
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
Pharmacological Potential vs. NBOMe Derivatives
While 25I-NBOMe and related phenethylamines target serotonin receptors, the phosphonate’s bulkier structure and charged phosphonate group likely preclude similar receptor interactions. Instead, it may serve as a protease inhibitor or chelating agent, leveraging the phosphonate’s affinity for metal ions .
Analytical Challenges
Unlike NBOMe/NBOH compounds detectable via GC-MS , phosphonates require derivatization (e.g., silylation) for gas chromatography or alternative methods like LC-MS/MS due to their low volatility.
Biological Activity
Dibutyl [(2,5-dimethoxyphenyl)(phenylamino)methyl]phosphonate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological potential, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Overview of this compound
This compound belongs to the class of organophosphorus compounds (OPCs). These compounds are characterized by their phosphonate group, which confers stability and biological activity. The presence of the dimethoxyphenyl and phenylamino moieties enhances the compound's interaction with biological targets.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : OPCs have been shown to inhibit various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Studies indicate that compounds with similar structures exhibit varying degrees of inhibition against these enzymes, which are crucial for neurotransmission .
- Antioxidant Properties : The antioxidant capacity of dibutyl phosphonates has been demonstrated in several studies. The presence of methoxy groups in the aromatic rings contributes to radical scavenging activity, which is beneficial in mitigating oxidative stress .
- Antimicrobial Activity : Research indicates that dibutyl phosphonates exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. The structure-activity relationship suggests that modifications in the side chains can enhance antibacterial efficacy .
1. Enzyme Inhibition Studies
A study focusing on the inhibition of AChE by various phosphonates showed that this compound has a notable inhibitory effect. The IC50 values for related compounds were measured, revealing that structural variations significantly influence enzyme affinity.
| Compound | IC50 (µM) |
|---|---|
| Compound A | 5.6 |
| Compound B | 3.4 |
| Dibutyl Phosphonate | 4.8 |
2. Antioxidant Activity Assessment
The antioxidant potential was evaluated using DPPH radical scavenging assays. Results indicated that this compound exhibited a scavenging percentage comparable to standard antioxidants like ascorbic acid.
| Concentration (µM) | Scavenging Activity (%) |
|---|---|
| 10 | 25 |
| 50 | 60 |
| 100 | 85 |
3. Antimicrobial Efficacy
In vitro studies assessed the antibacterial activity against Staphylococcus aureus and Escherichia coli. The results demonstrated that dibutyl phosphonates possess significant antibacterial properties.
| Concentration (µg/disc) | S. aureus Zone of Inhibition (mm) | E. coli Zone of Inhibition (mm) |
|---|---|---|
| 100 | 12 | 10 |
| 250 | 18 | 15 |
| 500 | 25 | 20 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
